molecular formula C10H18O3 B13678389 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol

7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol

Cat. No.: B13678389
M. Wt: 186.25 g/mol
InChI Key: VCVGZAVNAQLHGA-UHFFFAOYSA-N
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Description

7-Methyl-1,9-dioxaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structural framework that includes a spiro[55]undecane core with two oxygen atoms forming a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, incorporating various substituents at specific positions . The reaction conditions often include the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent being introduced but may include the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1,9-dioxaspiro[55]undecan-4-ol is unique due to the presence of the methyl group at the 7-position, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

11-methyl-1,9-dioxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C10H18O3/c1-8-7-12-5-3-10(8)6-9(11)2-4-13-10/h8-9,11H,2-7H2,1H3

InChI Key

VCVGZAVNAQLHGA-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC12CC(CCO2)O

Origin of Product

United States

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